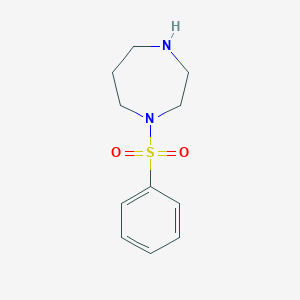

1-(Benzenesulfonyl)-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenesulfonyl chloride, a compound related to 1-(Benzenesulfonyl)-1,4-diazepane, is an organosulfur compound with the formula C6H5SO2Cl . It is a colorless viscous oil that dissolves in organic solvents but reacts with compounds containing reactive N-H and O-H bonds .

Synthesis Analysis

A synthesis and an extensive structural study were performed on a sulfonamide chalcone 1-Benzenesulfonyl-3-(4-bromobenzylidene)-2-(2-chlorophenyl)-2,3-dihydro-1H-quinolin-4-one with potential antineoplastic application .

Molecular Structure Analysis

The molecular structure of benzenesulfonyl chloride, a related compound, is available in the NIST Chemistry WebBook .

Chemical Reactions Analysis

Benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .

Physical and Chemical Properties Analysis

All substances have distinct physical and chemical properties, and may undergo physical or chemical changes . Physical properties, such as hardness and boiling point, and physical changes, such as melting or freezing, do not involve a change in the composition of matter .

Scientific Research Applications

Here are summaries from a couple of papers that might have peripheral relevance, but please note that they do not directly address the scientific research applications of 1-(Benzenesulfonyl)-1,4-diazepane:

- Bibliometric Analysis of Diazepam (2012-2021) :

- Abstract: This study provides a bibliometric and visual analysis of the research trends in diazepam, focusing on publications from the last decade. It identifies research hotspots and trends, noting a focus on diazepam's mechanism of action, application in diseases, and pharmacokinetics. The paper suggests that diazepam research is flourishing and emphasizes areas like clinical applications, pharmacokinetics, and risk management as current research focal points (Mingzhu Zhang et al., 2022).

- Benzodiazepine Use and Aggressive Behaviour :

- Abstract: This systematic review explores the association between benzodiazepine consumption and aggressive behavior in adults. While the review identifies a moderate association between some benzodiazepines and subsequent aggressive behavior, the specific conditions under which this occurs remain unclear, highlighting the need for further research in this area (B. Albrecht et al., 2014).

Mechanism of Action

Target of Action

The primary target of 1-(Benzenesulfonyl)-1,4-diazepane is the Human Neutrophil Elastase (hNE) . hNE is a globular glycoprotein with a molecular weight of about 30kDa . It is a serine proteinase and plays a crucial role in the body’s immune response .

Mode of Action

This compound interacts with its target, hNE, as a competitive inhibitor . The compound binds to the active site of the enzyme, preventing the substrate from attaching and thus inhibiting the enzyme’s activity . This interaction results in a decrease in the enzyme’s activity, which can have significant effects on the biochemical pathways in which hNE is involved .

Biochemical Pathways

The inhibition of hNE by this compound affects several biochemical pathways. hNE is known to degrade a range of proteins, including all extracellular matrix proteins and many important plasma proteins . By inhibiting hNE, this compound can potentially impact these degradation processes, leading to downstream effects on various cellular functions .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and thus its efficacy .

Result of Action

The primary result of this compound’s action is the inhibition of hNE, leading to a decrease in the degradation of certain proteins . This can have various molecular and cellular effects, depending on the specific proteins affected and the role of these proteins in cellular function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its ability to interact with its target . Additionally, the presence of other molecules in the environment can potentially impact the compound’s action, either by competing for the same target or by interacting with the compound itself .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

1-(Benzenesulfonyl)-1,4-diazepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with carbonic anhydrase IX, an enzyme involved in regulating pH levels in cells. This compound acts as an inhibitor of carbonic anhydrase IX, thereby affecting the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate and protons . This inhibition can lead to alterations in cellular pH and metabolic processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Additionally, it can impact cellular metabolism by altering the activity of enzymes involved in glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of carbonic anhydrase IX, inhibiting its enzymatic activity . This binding is facilitated by the sulfonyl group, which forms strong interactions with the enzyme’s active site residues. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit carbonic anhydrase IX without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to sulfur metabolism and aromatic compound degradation . It interacts with enzymes such as sulfonate monooxygenase, which catalyzes the oxidation of sulfonate groups, leading to the formation of sulfite and other metabolites. These interactions can affect metabolic flux and the levels of various metabolites in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can be taken up by cells via active transport mechanisms and subsequently distributed to various cellular compartments. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different cellular components.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals, which direct it to organelles such as the mitochondria and nucleus.

Properties

IUPAC Name |

1-(benzenesulfonyl)-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c14-16(15,11-5-2-1-3-6-11)13-9-4-7-12-8-10-13/h1-3,5-6,12H,4,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUWJUWAQBNHEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.